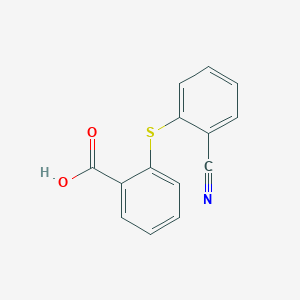

2-(2-Cyanophenylthio)benzoic acid

Descripción general

Descripción

2-(2-Cyanophenylthio)benzoic acid is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . It is a thiobenzoic acid derivative, characterized by the presence of a cyanophenylthio group attached to the benzoic acid structure . This compound is used in various research fields, including biochemistry, pharmacology, and toxicology .

Métodos De Preparación

The synthesis of 2-(2-Cyanophenylthio)benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 2-bromobenzonitrile under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Análisis De Reacciones Químicas

2-(2-Cyanophenylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenylthio group can be replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

2-(2-Cyanophenylthio)benzoic acid has several scientific research applications:

Biochemistry: It acts as a competitive inhibitor of serine proteases, which are enzymes involved in various physiological processes.

Pharmacology: The compound is used to study enzyme inhibition and its effects on biological systems.

Toxicology: It is employed in toxicological studies to understand its impact on living organisms.

Mecanismo De Acción

The mechanism of action of 2-(2-Cyanophenylthio)benzoic acid involves its interaction with serine proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the catalysis of their respective substrates . This inhibition can lead to various physiological effects, depending on the specific protease targeted.

Comparación Con Compuestos Similares

2-(2-Cyanophenylthio)benzoic acid can be compared to other thiobenzoic acid derivatives, such as:

2-(2-Mercaptophenyl)benzoic acid: This compound has a mercapto group instead of a cyanophenylthio group, leading to different reactivity and applications.

2-(2-Aminophenylthio)benzoic acid: The presence of an amino group in place of the nitrile group results in different chemical properties and biological activities.

Actividad Biológica

2-(2-Cyanophenylthio)benzoic acid, with the molecular formula and a molecular weight of , has garnered attention for its diverse biological activities, particularly in the fields of biochemistry, pharmacology, and toxicology. This article explores its mechanisms of action, biological applications, and relevant research findings.

The compound acts primarily as a competitive inhibitor of serine proteases, enzymes that play critical roles in various physiological processes including digestion and immune response. By inhibiting these enzymes, this compound can modulate biological pathways and has potential therapeutic implications in diseases where serine proteases are involved.

1. Biochemistry

- Enzyme Inhibition : The compound's role as a competitive inhibitor allows it to be utilized in studies aimed at understanding enzyme kinetics and mechanisms. This inhibition can lead to significant changes in metabolic pathways, making it a valuable tool in biochemical research.

2. Pharmacology

- Cell Viability and Differentiation Studies : In recent studies, this compound has been tested for its effects on cell viability and differentiation. For instance, it was evaluated alongside tolfenamic acid derivatives in neuroblastoma cell lines to assess its impact on cellular responses to oxidative stress and differentiation signals .

3. Toxicology

- Safety Profile : The compound has been examined for its safety profile in toxicological studies. It is noted to cause skin irritation and respiratory issues upon exposure, indicating the need for careful handling in laboratory settings.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits serine proteases at micromolar concentrations, showcasing its potential for therapeutic applications against diseases involving these enzymes.

- Cellular Impact : Research involving differentiated neuronal cells indicated that treatment with this compound influenced neurite outgrowth and cell survival under stress conditions induced by toxic agents like lead acetate .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiobenzoic acid derivatives:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2-(2-Mercaptophenyl)benzoic acid | Mercapto group | Antioxidant properties |

| 2-(2-Aminophenylthio)benzoic acid | Amino group | Antimicrobial activity |

| This compound | Cyanophenylthio group | Competitive inhibition of serine proteases |

This comparison illustrates how variations in functional groups lead to distinct biological activities among similar compounds.

Case Studies

A notable case study involved the use of this compound in hydrothermal conditions to synthesize coordination polymers. The compound served as a precursor for generating ligands that coordinated with metal ions, showcasing its versatility beyond enzyme inhibition.

Propiedades

IUPAC Name |

2-(2-cyanophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGHXZOIAXNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350805 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163725-12-0 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 2-(2-Cyanophenylthio)benzoic acid in the synthesis of the coordination polymers described in the research?

A: this compound acts as a precursor to the ligand 2,2′-thiobis(benzoic acid) (tba). [] The research highlights that tba is generated in situ via hydrolysis of this compound under hydrothermal conditions. This generated tba ligand then plays a crucial role in coordinating with zinc ions and bridging them with various dipyridyl ligands, ultimately leading to the formation of three distinct coordination polymers with diverse structural features. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.